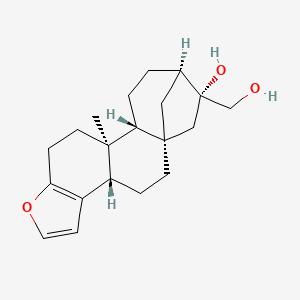
Cafestol
Descripción general
Descripción
Cafestol is a diterpenoid molecule present in coffee beans . It is one of the compounds that may be responsible for proposed biological and pharmacological effects of coffee . A typical bean of Coffea arabica contains about 0.4% to 0.7% cafestol by weight .
Synthesis Analysis
The total synthesis of Cafestol involves a late-stage construction of the furan ring inspired by a biosynthesis strategy . There are also enzymatic esterification processes of Cafestol mediated by Novozyme 435® .
Molecular Structure Analysis
Cafestol is a diterpene molecule with a complex structure. It has been shown to have anticancer effects in various in vitro and in vivo cancer models .
Chemical Reactions Analysis
Cafestol and kahweol are two diterpenes exclusively found in coffee. They have been reported to have negative effects on health, like the increase in total lipid blood levels, as well as positive effects like carcinogenic protective and antioxidant activity .
Physical And Chemical Properties Analysis
Cafestol has a chemical formula of C20H28O3 and a molar mass of 316.441 g·mol −1 . Its melting point ranges from 158 to 162 °C (316 to 324 °F; 431 to 435 K) .
Aplicaciones Científicas De Investigación
Cholesterol and Lipid Metabolism
Cafestol, a coffee diterpene present in unfiltered coffee brews, is known for its potent effect on raising serum lipids in humans. The mechanisms through which cafestol influences lipoprotein metabolism are not entirely clear, but understanding these mechanisms could offer new insights into the regulation of serum cholesterol levels in humans (de Roos & Katan, 1999). Another study demonstrated that cafestol significantly increases plasma triacylglycerol by enhancing the production rate of large VLDL apolipoprotein B in healthy individuals (de Roos et al., 2001). Additionally, cafestol has been shown to increase serum cholesterol levels in apolipoprotein E*3-Leiden transgenic mice by suppressing bile acid synthesis (Post et al., 2000).
Pharmacological Properties and Anti-inflammatory Effects
Cafestol exhibits various pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities. Its biological activities are attributed to down-regulating inflammation mediators, increasing glutathione, inducing apoptosis in tumor cells, and anti-angiogenesis effects (Ren et al., 2019).
Antiangiogenic and Antitumor Properties
Cafestol has shown antiangiogenic properties, notably in inhibiting angiogenesis in human umbilical vascular endothelial cells. This inhibition impacts the proliferation, migration, and tube formation of these cells, which is significant in the context of tumor growth and metastasis (Wang et al., 2012). In renal carcinoma Caki cells, cafestol induces apoptosis by down-regulating anti-apoptotic proteins and Akt phosphorylation, suggesting its potential as a therapeutic agent for cancers such as renal carcinoma (Choi et al., 2011).
Effects on Fat Oxidation and Energy Expenditure
Cafestol has been found to increase fat oxidation and energy expenditure in Caenorhabditis elegans via a DAF-12-dependent pathway. This effect was observed without any impact on lipogenesis, lipolysis, or lipid uptake and transport, highlighting cafestol's role in fat metabolism (Farias-Pereira et al., 2020).
Antidiabetic Properties
Daily coffee consumption has been inversely associated with the risk of type-2 diabetes (T2D). In a study on mice, cafestol was found to have antidiabetic properties, potentially contributing to the reduced risk of developing T2D in coffee consumers and suggesting a role as an antidiabetic drug (Mellbye et al., 2017).
Safety And Hazards
Direcciones Futuras
Cafestol has multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . The most relevant mechanisms involved are down-regulating inflammation mediators, increasing glutathione (GSH), inducing apoptosis of tumor cells and anti-angiogenesis . These findings suggest that Cafestol has potential as a functional food and multi-target alternative medicine .
Propiedades
IUPAC Name |
(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJVYWXIDISQRD-HWUKTEKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040986 | |
| Record name | Cafestol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cafestol | |
CAS RN |
469-83-0 | |
| Record name | Cafestol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=469-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cafestol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cafestol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAFESTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC465T6Q6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





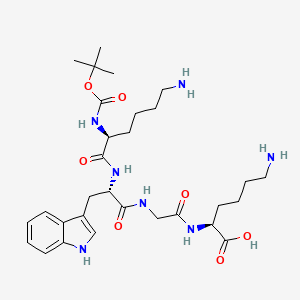

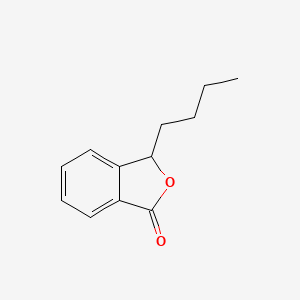




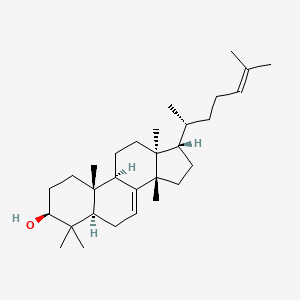
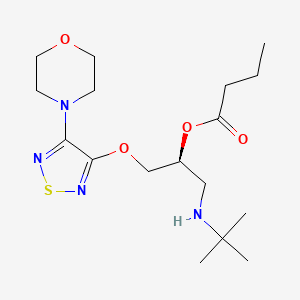
![N,N'-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide)](/img/structure/B1668143.png)
![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)
![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)